4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine
Overview
Description
“4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine” is a compound that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis Analysis
The synthesis of similar compounds often involves a nucleophilic substitution reaction. For example, a compound with a similar structure was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue . The 2-bromo analogue was obtained through bromination of a precursor compound .
Molecular Structure Analysis
The molecular structure of “4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine” can be inferred from similar compounds. For instance, a compound with a similar structure, “4-(4-Methylpiperazin-1-ylmethyl)benzoic acid”, has a molecular weight of 205.30 .
Scientific Research Applications
1. Application in Cancer Research
- Summary of the Application: This compound is used as a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. ALK is a validated therapeutic target for treating EML4-ALK positive non-small cell lung cancer (NSCLC). The compound was identified as ASP3026 .
- Methods of Application: A series of 1,3,5-triazine derivatives were synthesized, and ASP3026 was identified as a potent and selective ALK inhibitor. The compound was tested on mice xenografted with NCI-H2228 cells expressing EML4-ALK .
- Results or Outcomes: Once-daily oral administration of ASP3026 demonstrated dose-dependent antitumor activity in the tested mice .
2. Application in Anti-Inflammatory Research
- Summary of the Application: A new piperazine compound, LQFM182, which includes the “4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine” structure, was studied for its anti-nociceptive and anti-inflammatory effects .
- Methods of Application: The anti-nociceptive activity of LQFM182 was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using models of paw oedema and pleurisy induced by carrageenan .
- Results or Outcomes: LQFM182 reduced the number of writhings induced by acetic acid, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test. In the pleurisy test, it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
3. Application in Kinase Inhibition
- Summary of the Application: The compound is part of a larger compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), which is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) .
- Methods of Application: The compound was synthesized and its inhibitory activity was tested in vitro .
- Results or Outcomes: The compound induced apoptosis of tumor cells at a concentration of approximately 30-100 nM .
4. Application in Antibacterial Research
- Summary of the Application: A novel compound that includes the “4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine” structure, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized and studied for its antibacterial activity .
- Methods of Application: The compound was synthesized via a three-step protocol and its antibacterial activity was tested .
- Results or Outcomes: The compound was obtained in good yield and showed promising antibacterial activity .
5. Application in Electro-Optic Devices
- Summary of the Application: The compound is part of a larger compound, 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, which is a novel Mannich base organic non-linear optical (NLO) crystal. This crystal was synthesized and analyzed for its suitability for electro-optic device applications .
- Methods of Application: The compound was synthesized and crystallized using a slow evaporation technique at room temperature. Its NLO property was tested by Kurtz and Perry powder technique .
- Results or Outcomes: The compound induced a second harmonic generation (SHG) efficiency 1.03 times that of standard potassium dihydrogen phosphate (KDP). It also showed blue light emission, indicating its potential for opto-electronic applications .
6. Application in Anti-Inflammatory Research
- Summary of the Application: A new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was studied for its anti-nociceptive and anti-inflammatory effects .
- Methods of Application: The anti-nociceptive activity of the compound was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using models of paw oedema and pleurisy induced by carrageenan .
- Results or Outcomes: The compound reduced the number of writhings induced by acetic acid, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test. In the pleurisy test, it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)14-11-13(17-15(16)18-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJGWJIOMPHDBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.